8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Description
Properties
IUPAC Name |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQDHBGDOSJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride are neuronal nicotinic acetylcholine receptors, specifically the α4β2 subtype. These receptors play a crucial role in neurotransmission, and their activation or inhibition can significantly impact various physiological processes.
Mode of Action
This compound interacts with its targets by binding to the α4β2 neuronal nicotinic acetylcholine receptors. This interaction can lead to changes in the receptor’s conformation, affecting its ability to bind to acetylcholine and modulate the flow of ions across the cell membrane.
Biochemical Pathways
The compound’s interaction with α4β2 neuronal nicotinic acetylcholine receptors can affect several biochemical pathways. These include pathways involved in neurotransmission, particularly those related to the release of neurotransmitters such as dopamine and serotonin. The downstream effects of these changes can influence various physiological processes, including mood regulation, cognition, and motor control.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of α4β2 neuronal nicotinic acetylcholine receptors. By influencing these receptors, the compound can affect the activity of neurons and the release of neurotransmitters, leading to changes in various physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells, such as their membrane properties and the expression levels of the α4β2 neuronal nicotinic acetylcholine receptors.
Biochemical Analysis
Biochemical Properties
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as tropinone reductase I and II, which are involved in the biosynthesis of tropane alkaloids . These interactions are typically characterized by the compound’s ability to inhibit or activate these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind to neuronal nicotinic acetylcholine receptors, affecting neurotransmission processes .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it modulates cell signaling pathways by binding to acetylcholine receptors, which can alter neurotransmitter release and synaptic plasticity. This compound also impacts gene expression by influencing transcription factors involved in neuronal differentiation and function. In non-neuronal cells, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For example, its interaction with tropinone reductase involves binding to the enzyme’s active site, inhibiting its catalytic activity. This inhibition can lead to a decrease in the production of tropane alkaloids, which are important for various physiological functions . Additionally, the compound’s binding to acetylcholine receptors modulates ion channel activity, influencing neuronal excitability and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating acetylcholine receptor activity. At high doses, it can cause toxic effects, including neurotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase, influencing the biosynthesis of tropane alkaloids. These interactions can affect metabolic flux, leading to changes in the production and utilization of metabolic intermediates. The compound’s impact on metabolic pathways is also linked to its ability to modulate enzyme activity and gene expression, further influencing cellular metabolism .
Biological Activity
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, commonly referred to as a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered attention in pharmacological research due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bicyclic framework with an aminoethyl side chain, which is crucial for its interaction with biological targets.
- Molecular Formula : C8H16Cl2N2O
- Molecular Weight : 195.13 g/mol
The primary mechanism of action for this compound involves its role as a mu-opioid receptor antagonist . This activity is significant in managing conditions associated with opioid receptor activation, such as opioid-induced bowel dysfunction and postoperative ileus.
1. Opioid Receptor Interaction
Research has demonstrated that compounds in the azabicyclo[3.2.1]octane class exhibit selective binding to mu-opioid receptors, which are widely distributed in the central nervous system and peripheral tissues.
- Binding Affinity : Studies indicate that modifications to the azabicyclo structure can enhance binding affinity and selectivity for mu-opioid receptors compared to delta and kappa receptors .
2. In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit receptor-mediated signaling pathways associated with pain perception and gastrointestinal motility.
3. In Vivo Studies
Animal models have been utilized to assess the pharmacodynamic properties of the compound, particularly its efficacy in reducing opioid-induced side effects without compromising analgesic effects.
Case Study 1: Mu Opioid Receptor Antagonism
A study highlighted the effectiveness of this compound in reversing the effects of morphine in rodent models, demonstrating its potential utility in treating opioid addiction and managing side effects associated with opioid therapy .
Case Study 2: Gastrointestinal Motility
Another investigation focused on the compound's ability to mitigate opioid-induced constipation by selectively antagonizing mu-opioid receptors in the gastrointestinal tract while sparing central analgesic effects, thus presenting a dual therapeutic benefit .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the nitrogen substituents and the bicyclic core can significantly influence both the binding affinity and selectivity towards various opioid receptors.
| Modification Type | Effect on Activity |
|---|---|
| N-substitution | Increased mu-selectivity |
| Linker modifications | Enhanced receptor binding |
Scientific Research Applications
Pharmacological Applications
1.1 Mu Opioid Receptor Antagonism
Research indicates that compounds related to 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibit significant activity as mu opioid receptor antagonists. These compounds can potentially treat conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) without interfering with central analgesic effects. This selectivity is crucial for minimizing side effects associated with opioid therapies while maintaining their pain-relieving properties .
1.2 Treatment of Depression and Anxiety Disorders
Another promising application lies in the treatment of mood disorders. Compounds derived from the azabicyclo framework have been studied for their potential to modulate serotonin pathways, acting as selective serotonin reuptake inhibitors (SSRIs). These compounds may also function as partial agonists at serotonin receptors, which could enhance their therapeutic efficacy in treating depression and anxiety disorders .
3.1 Study on Opioid Receptor Activity
A study published in 2012 demonstrated that derivatives of the azabicyclo compound showed binding affinity to mu opioid receptors in vitro, indicating their potential as therapeutic agents for managing opioid-related side effects without compromising analgesia .
3.2 Serotonin Modulation Research
In another investigation focusing on mood disorders, researchers found that compounds similar to 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibited dual action on serotonin transporters and receptors, suggesting a multifaceted approach to treating depression . The study highlighted the importance of structural modifications in enhancing pharmacological activity.
Comparison with Similar Compounds
Structural and Molecular Differences
The compound is compared to other 8-azabicyclo[3.2.1]octan-3-ol derivatives with distinct substituents (Table 1).
Table 1: Structural and Molecular Comparison
Pharmacological and Physicochemical Properties
- Receptor Binding: Aryl Derivatives (e.g., 23, 26–30): Exhibit high affinity for dopamine D2-like receptors (IC₅₀ = 10–100 nM) due to aromatic π-π interactions . SYA 013: Superior D2 receptor binding (Ki = 0.8 nM) compared to haloperidol, attributed to the fluorophenoxypropyl chain .
- Solubility: Aminoethyl and dihydrochloride groups in the target compound likely improve aqueous solubility versus methyl or aryl-substituted derivatives .
Preparation Methods
Starting Material and Core Formation
The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one or similar precursors, which are readily available or can be synthesized via cyclization reactions. The core is constructed through intramolecular cyclization or Diels-Alder reactions, forming the fused bicyclic structure essential for biological activity.
Introduction of the Aminoethyl Side Chain
The aminoethyl group is introduced via reductive amination or nucleophilic substitution:
- Reductive N-alkylation : Reacting the core with aminoalkyl derivatives (e.g., aminoethyl amines) in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride (LiAlH4).
- Nucleophilic substitution : Using halogenated intermediates reacting with aminoethyl nucleophiles under basic conditions.
Hydroxylation Step
Hydroxylation at the 3-position is achieved via reduction or oxidation reactions, often employing LiAlH4 or other hydride donors for selective reduction, as indicated in patent US8664242B2, which discusses reduction of related intermediates to introduce hydroxyl groups.
Salt Formation
The final step involves converting the free base into its dihydrochloride salt:
Dissolution of the free base in anhydrous ethanol or water, followed by treatment with hydrogen chloride gas or hydrochloric acid solution, under controlled temperature conditions to prevent decomposition.
This process yields the stable, crystalline dihydrochloride salt suitable for pharmaceutical applications.
Research-Backed Synthesis Data
Optimization and Scale-Up Considerations
- Reaction Conditions : Maintaining temperature between 20–40°C during reduction steps to prevent side reactions.
- Reagents : Use of cost-effective reducing agents like LiAlH4, with careful control of moisture.
- Purification : Crystallization from ethanol/water mixtures and recrystallization to obtain high purity dihydrochloride salt.
- Yield : Reported yields vary from 70% to 85% depending on reaction optimization.
Data Table Summarizing Preparation Methods
Notes on Research Findings
- Reaction Optimization : Temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
- Chiral Purity : Enantiomeric purity can be enhanced through chiral auxiliaries or resolution techniques.
- Scale-up : Large-scale synthesis requires rigorous control of moisture and temperature, especially during reduction and salt formation steps.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-azabicyclo[3.2.1]octane derivatives, and how are intermediates purified?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives like endo-3-(aryl)-8-azabicyclo[3.2.1]octan-3-ol are synthesized by reacting aryl hydrazines with ketone intermediates in ethanol under reflux with aqueous KOH. Purification often employs recrystallization or column chromatography, with yields ranging from 48% to 72% depending on substituent reactivity . For dihydrochloride salts, HCl gas is introduced during the final stages to precipitate the product, followed by washing with anhydrous solvents .
Q. How is structural characterization performed for bicyclic amines like 8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives?
- Methodological Answer : Characterization typically combines:
- 1H/13C NMR : To confirm stereochemistry and substituent positions (e.g., endo/exo configurations via coupling constants).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC/MS identifies molecular ions and fragmentation patterns, validated against databases like the EPA/NIH Mass Spectral Library .
- Infrared (IR) Spectroscopy : To detect functional groups (e.g., hydroxyl or amine stretches).
- X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystalline samples .
Q. What pharmacological targets are associated with 8-azabicyclo[3.2.1]octane scaffolds?
- Methodological Answer : These compounds show affinity for sigma receptors and dopamine D2-like receptors . For example, 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives exhibit sub-micromolar binding to sigma-2 receptors (Ki = 0.2–5 nM) with >100-fold selectivity over sigma-1 subtypes. Receptor assays use radioligands like [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1, with competitive binding protocols .
Advanced Research Questions
Q. How can structural modifications optimize sigma-2 receptor selectivity in 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Key modifications include:
- Substituent Positioning : 3-Aryl groups (e.g., 4-fluorophenyl or naphthyl) enhance sigma-2 affinity.
- Azabicyclo Ring Functionalization : Introducing ethoxycarbonyl or methyl groups at the 8-position modulates lipophilicity and steric hindrance, improving receptor fit .
- Selectivity Validation : Compare binding data across receptor panels (e.g., sigma-1, sigma-2, dopamine D2) using transfected cell lines. For example, compound 11b (3-(4-bromophenyl)-substituted) showed a sigma-1/sigma-2 Ki ratio of >500, making it a probe for sigma-2-mediated apoptosis studies .
Q. What experimental strategies resolve discrepancies in pharmacological data for bicyclic amines?
- Methodological Answer : Contradictions may arise from:
- Impurity Artifacts : Use HPLC-MS to verify compound purity (>95%). Impurities like unreacted ketones (e.g., 8-azabicyclo[3.2.1]octan-3-one) can skew receptor binding results .
- Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and incubation times (60–90 mins) to ensure reproducibility.
- Data Normalization : Include reference ligands (e.g., haloperidol for sigma receptors) as internal controls .
Q. How do radical cyclization methods improve synthesis efficiency for complex azabicyclo derivatives?
- Methodological Answer : Radical-mediated cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene enables stereocontrolled synthesis of fused bicyclic systems. For example, allyl-substituted azetidinones undergo cyclization to yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with >99% diastereocontrol. This method bypasses multi-step protection/deprotection sequences, reducing synthesis time by 30–50% .
Critical Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
